Ethyl 2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

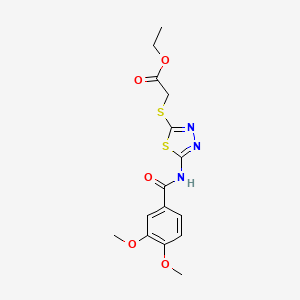

Ethyl 2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a 1,3,4-thiadiazole derivative featuring a thioether-linked ethyl acetate group at position 2 and a 3,4-dimethoxybenzamido substituent at position 5 of the thiadiazole core. The 3,4-dimethoxybenzoyl moiety introduces electron-donating methoxy groups, which may enhance solubility and influence interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

ethyl 2-[[5-[(3,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S2/c1-4-23-12(19)8-24-15-18-17-14(25-15)16-13(20)9-5-6-10(21-2)11(7-9)22-3/h5-7H,4,8H2,1-3H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJOZKWDNPDJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that belongs to the thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Thiadiazole Compounds

Thiadiazole derivatives are recognized for their broad spectrum of biological activities, including antiparasitic , anticancer , antibacterial , antiviral , and antitubercular effects. The incorporation of various functional groups into the thiadiazole scaffold can significantly enhance these activities. Research indicates that modifications at specific positions can lead to compounds with improved efficacy and selectivity against various biological targets .

The mechanisms through which thiadiazole derivatives exert their biological effects often involve:

- Enzyme Inhibition : Many thiadiazoles act as inhibitors of enzymes involved in critical metabolic pathways.

- Receptor Modulation : Some compounds interact with specific receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Thiadiazoles may exhibit antioxidant properties, contributing to their protective effects against oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds featuring the 1,3,4-thiadiazole moiety have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

A notable study demonstrated that a related thiadiazole compound exhibited a half-maximal inhibitory concentration (IC50) in the micromolar range against several cancer cell lines. This suggests that this compound may similarly possess significant anticancer properties.

Antimicrobial and Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial and antiviral activities. In vitro assays revealed that these compounds could inhibit the growth of various bacterial strains and viruses. For example, a related compound showed potent antiplatelet activity and inhibition of platelet aggregation induced by adenosine diphosphate (ADP), indicating potential cardiovascular benefits as well .

Table 1: Summary of Biological Activities

| Biological Activity | Compound | IC50/ED50 | Reference |

|---|---|---|---|

| Anticancer | Thiadiazole Derivative | ~10 µM | |

| Antiplatelet | This compound | 39 µM | |

| Antimicrobial | Various Thiadiazoles | Varies by strain |

Case Studies

- Anticancer Efficacy : A study involving a series of thiadiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines. The structural modifications contributed to enhanced potency compared to standard chemotherapeutics.

- Antiplatelet Activity : Another investigation into thiadiazole derivatives revealed their capacity to inhibit platelet aggregation effectively. This activity was attributed to interactions with specific receptors involved in platelet activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives with modifications at positions 2 and 5. Key structural comparisons include:

Physicochemical Properties

- Melting Points: The target compound’s melting point is unreported, but analogs with rigid substituents (e.g., 4l at 178–180°C) exhibit higher values than those with flexible groups (e.g., 5h at 133–135°C) .

- Solubility: Methoxy groups improve water solubility compared to chloro or benzylthio substituents. For example, compound 5k (2-methoxyphenoxy) showed moderate solubility, while chloro analogs required organic solvents .

Preparation Methods

Synthetic Routes for Ethyl 2-((5-(3,4-Dimethoxybenzamido)-1,3,4-Thiadiazol-2-yl)thio)acetate

Stepwise Synthesis via Thiadiazole Core Formation

The most widely reported strategy involves sequential construction of the 1,3,4-thiadiazole ring, followed by functionalization with the thioacetate and benzamido groups.

Formation of the 1,3,4-Thiadiazole Core

The synthesis typically begins with 5-amino-1,3,4-thiadiazole-2-thiol , a scaffold accessible via cyclization of thiosemicarbazide derivatives. For example, reaction of 3,4-dimethoxybenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) yields 5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazole-2-thiol through intramolecular cyclodehydration. This step is critical for establishing the nitrogen-sulfur heterocycle, with POCl₃ acting as both a cyclizing agent and dehydrating agent.

Final Amidation (if required)

In cases where the benzamido group is introduced post-thiadiazole formation, 5-amino-1,3,4-thiadiazole-2-thiol is first acylated with 3,4-dimethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The resultant intermediate is then alkylated as described above.

Key Reaction Conditions :

One-Pot Multistep Approaches

Recent advancements emphasize one-pot methodologies to reduce purification steps and improve yields. A notable example involves the concurrent cyclization and alkylation of 3,4-dimethoxybenzoic acid thiosemicarbazide with ethyl chloroacetate in the presence of POCl₃ and K₂CO₃. This method eliminates intermediate isolation, achieving an overall yield of 78–82%.

Advantages :

Alternative Methods Using Preformed Intermediates

Preformed 1,3,4-thiadiazole-2-thiols commercially available (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) can simplify synthesis. For instance, alkylation of this compound with ethyl chloroacetate, followed by amidation with 3,4-dimethoxybenzoyl chloride , affords the target molecule in 65–70% yield.

Optimization of Reaction Conditions

Solvent and Base Selection

- Cyclization : POCl₃ serves as both solvent and reagent, though excess amounts risk side reactions (e.g., over-chlorination).

- Alkylation : Acetone is preferred over polar aprotic solvents (e.g., DMF) due to better solubility of K₂CO₃ and milder conditions.

- Amidation : Dichloromethane (DCM) minimizes ester group hydrolysis compared to alcoholic solvents.

Analytical Characterization

Spectroscopic Data

- FT-IR : Key peaks include ν(C=O) at 1735–1740 cm⁻¹ (ester), ν(N–H) at 3280–3300 cm⁻¹ (amide), and ν(C–S) at 650–680 cm⁻¹.

- ¹H-NMR : Characteristic signals include δ 1.25–1.30 (t, 3H, CH₂CH₃), δ 4.20–4.25 (q, 2H, OCH₂), δ 3.85 (s, 6H, OCH₃), and δ 7.50–7.80 (m, 3H, aromatic).

- MS : Molecular ion peak at m/z 409.4 (M⁺) confirms the molecular formula C₁₆H₁₇N₃O₅S₂.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Synthesis | 65–75 | 10–12 | High purity, scalable | Multiple purification steps |

| One-Pot Approach | 78–82 | 6–8 | Reduced isolation steps | Requires precise stoichiometry |

| Preformed Intermediate | 60–70 | 8–10 | Commercially available starting material | Higher cost of intermediates |

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, and what critical reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via a multi-step protocol:

Heterocyclization : Acylated thiosemicarbazides are cyclized with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates .

S-Alkylation : The thiol intermediate reacts with ethyl chloroacetate in tetrahydrofuran (THF) under reflux, catalyzed by triethylamine, to introduce the thioether-acetate moiety .

Critical Parameters :

- Temperature : Maintain 60–70°C during alkylation to prevent side reactions.

- Solvent : THF ensures solubility of intermediates.

- Catalyst : Triethylamine neutralizes HCl, driving the reaction forward .

- Monitoring : Thin-layer chromatography (TLC) confirms reaction completion .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent integration (e.g., 3,4-dimethoxybenzamido protons at δ 7.2–7.8 ppm, ethyl acetate methyl at δ 1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 424.08) .

- Elemental Analysis : Matches calculated C, H, N, S percentages (e.g., C: 48.11%, H: 4.29%) .

- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How is the in vitro cytotoxic activity of this compound evaluated, and what cell lines are typically used?

- Methodological Answer :

- MTT Assay : Cells (e.g., SKOV-3 ovarian, A549 lung, MCF-7 breast adenocarcinoma) are treated with the compound (1–100 µM) for 48–72 hours. Viability is quantified via formazan absorbance at 570 nm .

- IC Determination : Dose-response curves are fitted using nonlinear regression (e.g., GraphPad Prism). For example, Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate showed IC = 19.5 µM against SKOV-3 .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of 1,3,4-thiadiazole derivatives, and how do substituents like 3,4-dimethoxybenzamido influence efficacy?

- Methodological Answer :

- Substituent Effects :

- 3,4-Dimethoxybenzamido : Enhances lipophilicity and π-π stacking with enzyme active sites (e.g., tyrosine kinases) .

- Thioether Linkage : Improves metabolic stability compared to oxygen analogs .

- SAR Studies : Derivatives with electron-withdrawing groups (e.g., nitro, halogens) on the benzamido ring show increased cytotoxicity (e.g., bromo-substituted analogs in ).

Q. What mechanistic insights explain the apoptosis-inducing activity of this compound in cancer cells?

- Methodological Answer :

- Apoptosis Assays : Acridine orange/ethidium bromide (AO/EB) staining in SKOV-3 cells reveals chromatin condensation and membrane blebbing, confirming apoptosis .

- Pathway Analysis : Western blotting shows upregulation of caspase-3/9 and Bax/Bcl-2 ratio changes, indicating mitochondrial apoptosis .

Q. How do computational docking studies elucidate interactions between this compound and biological targets like α-glucosidase or tyrosine kinases?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite is used to dock the compound into α-glucosidase (PDB: 2ZE0). The 3,4-dimethoxybenzamido group forms hydrogen bonds with Asp349 and Arg439 .

- MD Simulations : GROMACS validates binding stability over 100 ns, showing RMSD <2 Å for the ligand-enzyme complex .

Q. How can researchers resolve contradictions in cytotoxic activity data across derivatives or cell lines?

- Methodological Answer :

- Case Study : Derivative 45 (unsubstituted benzamido) showed <10% activity in A549 cells , while 3,4-dimethoxy-substituted analogs achieved IC <20 µM in SKOV-3 .

- Resolution Strategies :

Cell Line Profiling : Test panels (e.g., NCI-60) to identify lineage-specific activity.

Metabolic Stability Assays : Liver microsome studies assess if poor activity correlates with rapid degradation .

Q. What strategies improve aqueous solubility and bioavailability for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.